2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one 2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 878055-00-6
VCID: VC5816448
InChI: InChI=1S/C23H25BrN2OS/c1-17-10-12-25(13-11-17)23(27)15-26-14-22(20-4-2-3-5-21(20)26)28-16-18-6-8-19(24)9-7-18/h2-9,14,17H,10-13,15-16H2,1H3
SMILES: CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Br
Molecular Formula: C23H25BrN2OS
Molecular Weight: 457.43

2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one

CAS No.: 878055-00-6

Cat. No.: VC5816448

Molecular Formula: C23H25BrN2OS

Molecular Weight: 457.43

* For research use only. Not for human or veterinary use.

2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one - 878055-00-6

Specification

CAS No. 878055-00-6
Molecular Formula C23H25BrN2OS
Molecular Weight 457.43
IUPAC Name 2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone
Standard InChI InChI=1S/C23H25BrN2OS/c1-17-10-12-25(13-11-17)23(27)15-26-14-22(20-4-2-3-5-21(20)26)28-16-18-6-8-19(24)9-7-18/h2-9,14,17H,10-13,15-16H2,1H3
Standard InChI Key PQWVCEPNVDBQQL-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₂₃H₂₅BrN₂OS and a molecular weight of 457.43 g/mol . Its IUPAC name reflects its intricate structure: a 1H-indole core substituted at the 3-position with a [(4-bromophenyl)methyl]sulfanyl group and at the 1-position with a 2-(4-methylpiperidin-1-yl)acetyl moiety .

Table 1: Key Chemical Properties

PropertyValue
CAS Number878055-00-6
Molecular FormulaC₂₃H₂₅BrN₂OS
Molecular Weight457.43 g/mol
IUPAC Name2-[3-[(4-Bromophenyl)methylsulfanyl]indol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone
SMILESCC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Br
InChI KeyPQWVCEPNVDBQQL-UHFFFAOYSA-N

Structural Analysis

The indole ring system, a bicyclic structure comprising a benzene fused to a pyrrole ring, is a hallmark of bioactive molecules . The 4-bromophenylsulfanyl group at position 3 introduces steric bulk and potential halogen bonding interactions, while the 4-methylpiperidine-acetyl group at position 1 may enhance lipophilicity and CNS permeability .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely involves multi-step reactions:

  • Indole Functionalization: Bromination or sulfanylation at the indole 3-position using (4-bromophenyl)methanethiol under basic conditions.

  • Acetylation: Introduction of the 2-(4-methylpiperidin-1-yl)acetyl group via nucleophilic substitution or coupling reactions .

  • Purification: Column chromatography or crystallization to isolate the final product.

Analytical Characterization

Key techniques for structural confirmation include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions and piperidine ring conformation.

  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns .

  • Infrared Spectroscopy (IR): Detection of carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups.

Table 2: Hypothetical Spectral Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 1.2 (d, 3H, CH₃), δ 2.8 (m, 4H, piperidine), δ 4.5 (s, 2H, SCH₂), δ 7.2–7.8 (m, 8H, aromatic)
¹³C NMRδ 21.5 (CH₃), δ 45.8 (piperidine), δ 125–140 (aromatic), δ 195.2 (C=O)
HRMS (ESI+)m/z 457.43 [M+H]⁺

Comparative Analysis with Related Compounds

Structural Analogues

  • JWH-018: A synthetic cannabinoid with an indole core but lacking the sulfanyl and piperidine groups .

  • Sunitinib: A piperidine-containing kinase inhibitor, illustrating the scaffold’s versatility in drug design .

Table 3: Comparison of Bioactive Indole Derivatives

CompoundTargetKey Structural Differences
2-(3-{[(4-Bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-oneUndeterminedBromophenylsulfanyl, 4-methylpiperidine
JWH-018CB1/CB2 receptorsNaphthoyl substituent
SunitinibVEGFR, PDGFRDiethylaminoethyl group

Future Research Directions

  • Target Identification: Screening against receptor libraries to elucidate mechanisms .

  • Optimization: Modifying the sulfanyl or piperidine groups to enhance selectivity .

  • Preclinical Studies: Assessing pharmacokinetics and toxicity in model organisms .

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